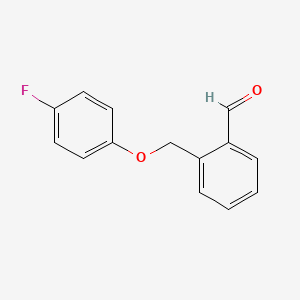

2-((4-Fluorophenoxy)methyl)benzaldehyde

Description

Properties

IUPAC Name |

2-[(4-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXNDPAZWNUGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenylmethyl ether. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-((4-Fluorophenoxy)methyl)benzoic acid.

Reduction: 2-((4-Fluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

2-((4-Fluorophenoxy)methyl)benzaldehyde can be synthesized through several methods, including reactions involving Grignard reagents and formylating agents. The compound features a fluorinated aromatic ring, which enhances its reactivity and biological activity.

Synthesis Method Overview

| Method | Description |

|---|---|

| Grignard Reaction | Involves the reaction of a phenol with a halobenzene compound to form the desired aldehyde. |

| Reduction | The compound can also be synthesized through reduction processes from corresponding ketones or nitriles. |

Medicinal Chemistry Applications

The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Specifically, it has been noted for its role in developing bactericides and other therapeutic agents.

Case Studies in Medicinal Applications

- Bactericide Intermediates : Research indicates that compounds similar to this compound can serve as intermediates in the synthesis of effective bactericides, showcasing their utility in antimicrobial drug development .

- Neurodegenerative Disease Treatment : Studies have explored its potential in treating neurodegenerative diseases by inhibiting specific enzyme activities related to conditions like Alzheimer's disease .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Its fluorinated structure enhances lipophilicity, potentially improving bioavailability.

Therapeutic Insights

- Inhibition of Lp-PLA2 Activity : The compound has been studied for its ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in inflammatory processes associated with cardiovascular diseases .

- Potential in Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating microtubule dynamics, similar to known chemotherapeutic agents like docetaxel .

Summary of Findings

The applications of this compound span across various fields, particularly in medicinal chemistry and therapeutic development. Its synthesis methods are well-established, and ongoing research continues to uncover its potential benefits in treating complex diseases.

Key Takeaways

- Versatile Synthesis : Multiple synthetic pathways allow for the efficient production of this compound.

- Medicinal Relevance : Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical research.

- Biological Impact : The ability to inhibit specific enzymes suggests significant therapeutic potential.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Key Observations :

- Functional Groups: The presence of a semicarbazone group (as in 4-(4-fluorophenoxy)benzaldehyde semicarbazone) enhances biological activity but reduces metabolic stability due to rapid hydrolysis .

Physicochemical Properties

Data from structurally related compounds suggest trends in solubility, melting points, and reactivity:

Key Insights :

- Lipophilicity: Fluorine and phenoxymethyl groups increase LogP values compared to non-fluorinated analogs (e.g., 4-methylbenzaldehyde), enhancing membrane permeability .

- Thermal Stability : Ortho-substituted benzaldehydes may exhibit lower melting points than para isomers due to reduced crystallinity .

Comparative Analysis :

- Anticonvulsant vs. Antitumor: Fluorophenoxy derivatives show CNS activity (e.g., anticonvulsant), while fungal-derived benzaldehydes (e.g., flavoglaucin) target cancer resistance pathways .

- Structural-Activity Relationship (SAR): Bulky substituents (e.g., phenoxymethyl) may enhance blood-brain barrier penetration, whereas hydrophilic groups (e.g., carboxylic acids) reduce bioavailability .

Biological Activity

2-((4-Fluorophenoxy)methyl)benzaldehyde, also known as 2-(4-fluorophenoxy)benzaldehyde, is an organic compound characterized by a benzaldehyde functional group linked to a phenoxy group that includes a fluorine atom. Its molecular formula is CHF, and it has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry.

This compound can be synthesized through various chemical pathways, often involving nucleophilic substitutions or oxidation reactions. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and influence its biological interactions.

Synthesis Methods

- Nucleophilic Substitution : Reaction of 4-fluorophenol with suitable electrophiles.

- Oxidation : Conversion to carboxylic acid derivatives using oxidizing agents like potassium permanganate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. The fluorine substitution may enhance these properties by increasing membrane permeability or altering enzyme interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, an MTT assay indicated significant cytotoxicity against prostate cancer cells (PC3), with IC values comparable to established chemotherapeutics like geldanamycin .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Acting as an inhibitor of key enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Phenoxy)benzaldehyde | CHO | Lacks fluorine; used in similar synthetic pathways. |

| 4-Fluorobenzaldehyde | CHF | Simple structure; widely studied for reactivity. |

| 2-(4-Methylphenoxy)benzaldehyde | CHO | Methyl group enhances lipophilicity; potential drug candidate. |

| 4-Fluoroaniline | CHF | Amino group introduces basicity; important in dye synthesis. |

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Activity : A study demonstrated that fluorinated phenolic compounds exhibited enhanced antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Research : In a preclinical trial, a derivative of this compound showed promising results in reducing tumor growth in mouse models, indicating its potential for further development as an anticancer drug .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in cancer progression, supporting its role as a therapeutic candidate against various malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Fluorophenoxy)methyl)benzaldehyde, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-fluorophenol with a benzaldehyde derivative bearing a methyl bromide group under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of aldehyde to phenol), using anhydrous solvents, and inert gas purging to prevent oxidation .

- Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity through column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Structural Analysis : Use single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in dialdehyde derivatives (e.g., bond angles, dihedral angles, and intermolecular interactions like CH-π bonding) .

- Spectroscopy : Employ ¹H/¹³C NMR (δ 9.8–10.2 ppm for aldehyde protons) and FT-IR (stretching bands ~1700 cm⁻¹ for C=O). High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 246.069 for [M+H]⁺) ensures molecular formula confirmation .

Q. What storage conditions are critical for maintaining compound stability?

- Best Practices : Store in amber vials at –20°C under nitrogen to prevent aldehyde oxidation. Avoid prolonged exposure to light or moisture, as fluorinated aromatic aldehydes are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., dimerization or over-alkylation)?

- Experimental Design : Conduct a factorial design varying temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., phase-transfer catalysts like TBAB). Use HPLC-MS to track side products. For example, lower temperatures (60°C) in DMF reduce dimerization .

- Mechanistic Insight : The electron-withdrawing fluorine group on the phenoxy moiety slows electrophilic substitution, favoring monoalkylation. Excess phenol (1.5 eq) can suppress bis-alkylation .

Q. What computational approaches predict the compound’s reactivity in nucleophilic addition or cross-coupling reactions?

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the aldehyde group. Solvent effects (PCM model) and transition-state analysis (e.g., for Wittig reactions) can guide synthetic routes .

- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., fluorinated probes targeting cytochrome P450) using AutoDock Vina .

Q. How does the compound serve as a precursor in drug development, particularly for fluorinated probes?

- Applications : The aldehyde group enables Schiff base formation with amines, useful for synthesizing macrocyclic ligands or fluorinated imaging agents. For example, coupling with polyamines yields macrobicyclic complexes for metal ion chelation .

- Biological Relevance : Fluorine enhances metabolic stability and bioavailability in drug candidates. The compound’s lipophilicity (logP ~2.8) can be tuned for blood-brain barrier penetration .

Q. How to resolve discrepancies in spectral data between synthetic batches?

- Troubleshooting : Compare NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For polymorphic variations, analyze crystalline forms via PXRD and DSC. Contaminants (e.g., residual DMF) can be identified via ¹H NMR (δ 2.7–2.9 ppm) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.